molecular formula C5H9NS B12282029 (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane

(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B12282029
M. Wt: 115.20 g/mol
InChI Key: LTQBUWVDIKUNHJ-RFZPGFLSSA-N
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Description

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane is a chiral bicyclic scaffold of significant interest in medicinal and organic chemistry. Its rigid, three-dimensional structure is highly valuable for creating spatially defined molecules, which can lead to enhanced binding affinity and selectivity for biological targets . This compound features a sulfur atom at the 2-position and a nitrogen atom at the 5-position of the bicyclo[2.2.1]heptane framework, presenting a distinct set of electronic and steric properties for research and development . This scaffold serves as a versatile building block for synthesizing more complex molecules. Researchers often utilize it to prepare other derivatives, such as this compound 2,2-dioxide and its hydrochloride salt, which are also available for research applications . The related 2,2-dioxide derivative has been identified as an innovative intermediate in fields like OLED development . The synthesis of this and similar enantiomerically pure structures often begins with chiral starting materials like trans-4-hydroxy-L-proline, ensuring high enantiopurity for critical applications . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H9NS/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1

InChI Key

LTQBUWVDIKUNHJ-RFZPGFLSSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1CS2

Canonical SMILES

C1C2CNC1CS2

Origin of Product

United States

Enantioselective Synthesis of 1r,4r 2 Thia 5 Azabicyclo 2.2.1 Heptane and Its Derivatives

Strategies for Bridged Bicyclic Ring System Construction

The synthesis of the rigid 2-thia-5-azabicyclo[2.2.1]heptane framework presents a significant stereochemical challenge. The desired (1R,4R) configuration at the bridgehead carbons necessitates highly controlled synthetic approaches. These strategies can be broadly categorized into intramolecular cyclization of chiral precursors and catalytic asymmetric methods.

Intramolecular Cyclization Methodologies

Intramolecular cyclization is a powerful strategy that involves forming the bicyclic system from a single acyclic or monocyclic precursor containing all the necessary atoms. The stereochemistry of the target molecule is often established from a chiral pool starting material.

A well-established method for the synthesis of analogous bicyclic systems, such as 2,5-diazabicyclo[2.2.1]heptane, utilizes readily available chiral precursors like hydroxy-L-proline. vulcanchem.com This strategy can be adapted for the synthesis of the target thia-analogue. The synthesis would commence with the protection of the amine and hydroxyl groups of a suitable proline derivative, followed by the introduction of a thiol moiety.

A plausible synthetic route would start from (2S,4R)-4-hydroxy-L-proline. The synthesis of the analogous N-tosyl-2,5-diazabicyclo[2.2.1]heptane from tritosylhydroxy-L-prolinol provides a direct template for this approach. vulcanchem.com The key steps in such a synthesis would involve:

Protection: The nitrogen and the hydroxyl group of hydroxy-L-proline are protected, often as tosylates, to prevent unwanted side reactions. The carboxylic acid is typically reduced to an alcohol.

Sulfur Introduction: The hydroxyl group at the 4-position is converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with a sulfur nucleophile.

Cyclization: An intramolecular nucleophilic attack of the sulfur atom onto the carbon bearing the activated hydroxyl group of the proline ring leads to the formation of the bicyclic framework.

The stereochemistry of the starting L-proline derivative directly dictates the (1R,4R) configuration of the final product due to the constrained nature of the cyclization.

Table 1: Proposed Key Intermediates in the Synthesis from a Chiral Precursor

IntermediateStructureKey Transformation
(2S,4R)-N-Tosyl-4-hydroxyprolinolReduction of the carboxylic acid of N-tosyl-4-hydroxy-L-proline.
(2S,4R)-N-Tosyl-4-mesyloxyprolinolActivation of the hydroxyl group for nucleophilic substitution.
N-Tosyl-2-thia-5-azabicyclo[2.2.1]heptaneIntramolecular cyclization via nucleophilic attack of a thiol group.

Base-promoted heterocyclization is a common strategy for the formation of heterocyclic rings. In the context of synthesizing (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane, this would typically involve an intramolecular nucleophilic substitution where a thiolate anion attacks an electrophilic carbon center.

This approach is exemplified in the synthesis of the analogous 2,5-diazabicyclo[2.2.1]heptane derivatives through an epimerization-lactamization cascade. researchgate.netrsc.org A strong base is used to promote the intramolecular aminolysis of a proline ester. A similar strategy can be envisioned for the thia-analogue, starting from a suitably functionalized proline derivative. For instance, a 4-thioproline derivative with an activated group at the 2-position could undergo base-promoted cyclization. The use of a strong, non-nucleophilic base is crucial to facilitate the deprotonation of the thiol to a thiolate without competing in the substitution reaction. The stereochemical outcome is controlled by the geometry of the starting material and the reaction conditions that favor the desired cyclization pathway.

Catalytic Asymmetric Methods

Catalytic asymmetric methods offer an elegant and atom-economical approach to enantiomerically pure compounds. These methods utilize a small amount of a chiral catalyst to induce stereoselectivity in the ring-forming reaction.

Palladium-catalyzed reactions are powerful tools for the construction of C-N and C-O bonds in heterocyclic synthesis. researchgate.netrsc.org While direct palladium-catalyzed synthesis of 2-thia-5-azabicyclo[2.2.1]heptane is not widely reported, analogous reactions for the synthesis of 2-azabicyclo[2.2.1]heptanes provide a strong precedent. For example, palladium-catalyzed intramolecular aminoacyloxylation of cyclopentene (B43876) derivatives has been used to construct the oxygenated 2-azabicyclo[2.2.1]heptane core. researchgate.netrsc.org

An analogous strategy for the thia-derivative could involve a palladium-catalyzed intramolecular aminothiolation of a suitable cyclopentene precursor. This would likely proceed through a Wacker-type mechanism, where the palladium catalyst activates the double bond for nucleophilic attack by the nitrogen and sulfur moieties. The enantioselectivity would be controlled by the use of chiral ligands on the palladium catalyst.

Table 2: Representative Palladium-Catalyzed Cyclizations for Analogous Systems

ReactionCatalyst/LigandProduct TypeReference
Aminoacyloxylation of CyclopentenesPd(OAc)₂ / Chiral Phosphine LigandOxygenated 2-azabicyclo[2.2.1]heptanes researchgate.netrsc.org
AminoalkynylationPalladium / Chiral LigandBicyclic Heterocycles

The use of a chiral auxiliary is a classic strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

For the synthesis of the 2-thia-5-azabicyclo[2.2.1]heptane system, a chiral auxiliary could be employed in a Diels-Alder reaction to construct the bicyclic core. A diene or dienophile containing a chiral auxiliary would react to form the bridged system with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. For instance, cycloaddition reactions between cyclopentadiene (B3395910) and imines bearing two chiral auxiliaries have been shown to produce 2-azabicyclo[2.2.1]hept-5-ene derivatives with high diastereoselectivity. researchgate.net A similar approach using a thiocarbonyl dienophile could be envisioned for the synthesis of the target compound.

Stereochemical Control and Resolution in Synthesis

The absolute and relative stereochemistry of the chiral centers in 2-thia-5-azabicyclo[2.2.1]heptane is critical for its intended applications. The (1R,4R) configuration denotes a specific spatial arrangement of the bridgehead carbon and the carbon atom adjacent to the sulfur atom. Achieving this specific stereoisomer necessitates precise control over the synthetic route, employing techniques of both diastereoselective synthesis and enantiomeric resolution.

Diastereoselective Synthesis Techniques

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of synthesizing this compound, a key strategy involves the use of chiral starting materials that guide the stereochemical outcome of subsequent reactions. A notable precursor for the synthesis of the related 2-thia-5-azabicyclo[2.2.1]heptan-3-one is 4-hydroxyproline (B1632879). princeton.edu The inherent chirality of 4-hydroxyproline can be exploited to produce enantiomerically enriched bicyclic systems. princeton.eduunirioja.es

A convenient one-pot process for the preparation of protected 2-thia-5-azabicyclo[2.2.1]heptan-3-ones from 4-hydroxyproline has been described, highlighting the utility of this chiral building block. princeton.edu The synthesis of related bicyclic γ-lactams has also been achieved through the ring expansion of monocyclic β-lactams, a process that can be diastereoselective. acs.orgnih.gov The diastereoselectivity in such transformations is often influenced by the steric hindrance of substituents on the reacting intermediates, which directs the approach of incoming reagents. acs.org

Table 1: Examples of Diastereoselective Reductions of Bicyclic Ketones

KetoneCatalystHydrogen DonorMajor DiastereomerDiastereomeric Ratio (trans:cis or endo:exo)
4-t-butylcyclohexanoneMgOIsopropanoltrans-alcohol97:3 nih.gov
2-norbornanoneMgOIsopropanolendo-alcoholup to 79:21 nih.gov
2-methylcyclohexanoneMgOIsopropanolcis-alcohol50:45.4 nih.gov

This table presents data for analogous bicyclic systems to illustrate the principle of diastereoselective reduction and does not represent data for 2-thia-5-azabicyclo[2.2.1]heptan-3-one.

Enantiomeric Enrichment and Resolution Strategies

When a synthesis does not proceed with perfect enantioselectivity, or if a racemic mixture is produced, strategies for enantiomeric enrichment or resolution are required. Resolution is the process of separating a racemate into its constituent enantiomers.

One common method for the resolution of chiral amines is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential rate of reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. For cyclic secondary amines, catalytic kinetic resolution using an achiral N-heterocyclic carbene (NHC) catalyst in concert with a chiral hydroxamic acid cocatalyst has been shown to be effective. nsf.gov This process allows for the selective acylation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Table 2: Examples of Kinetic Resolution of Cyclic Amines

Racemic AmineChiral Reagent/Catalyst SystemSelectivity Factor (s)
2-PhenylpiperidineNHC/Chiral Hydroxamic Acid15
2-MethylpiperazineNHC/Chiral Hydroxamic Acid11
MefloquineNHC/Chiral Hydroxamic Acid>200

This table provides examples of kinetic resolution applied to related cyclic amines to demonstrate the principle. The selectivity factor (s) is a measure of the relative rate of reaction of the two enantiomers. Data sourced from studies on kinetic resolution of N-heterocycles. nsf.gov

Furthermore, chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a widely used analytical and preparative method for separating enantiomers. This technique can be used to either determine the enantiomeric excess of a chiral sample or to isolate pure enantiomers on a larger scale. The choice of the chiral stationary phase and the mobile phase is crucial for achieving effective separation.

For many bicyclic lactams, such as the well-known Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), enzymatic resolution has been successfully employed. researchgate.net Lipases, for instance, can catalyze the enantioselective transesterification of the racemic lactam, leading to the preferential formation of an acyl derivative of one enantiomer. researchgate.net Such enzymatic methods offer a green and highly selective alternative to classical resolution techniques.

Chemical Transformations and Derivatization of the 1r,4r 2 Thia 5 Azabicyclo 2.2.1 Heptane Scaffold

Modification at the Sulfur Atom

The sulfur atom at the 2-position of the bicyclic system is a primary site for chemical modification, most notably through oxidation reactions. These transformations lead to the formation of sulfoxides and sulfones, which can significantly alter the electronic and steric properties of the molecule.

Oxidation to Sulfoxides (e.g., exo and endo isomers)

The oxidation of the sulfide (B99878) in the N-tosylated form of (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane has been shown to be highly stereoselective. Treatment of N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane with sodium metaperiodate results in the exclusive formation of the exo-sulfoxide. This stereoselectivity is a key feature of the reactivity of this bicyclic system.

Interestingly, the isomeric endo-sulfoxide can be obtained from the exo product. This transformation is achieved by treatment with ethyloxonium fluoroborate. Thermally induced equilibration studies have demonstrated that the exo-sulfoxide is the more thermodynamically stable of the two isomers.

PrecursorReagentProduct(s)Notes
N-Tosyl-2-thia-5-azabicyclo[2.2.1]heptaneSodium metaperiodateexo-SulfoxideExclusive product formation
exo-SulfoxideEthyloxonium fluoroborateendo-SulfoxideIsomerization from the exo form

Oxidation to Sulfones (e.g., 2,2-dioxide derivatives)

Further oxidation of the sulfur atom to the sulfone level (2,2-dioxide) is also a documented transformation. The sulfone derivative, this compound 2,2-dioxide, can be prepared by the oxidation of the corresponding sulfide. For instance, the N-tosylated sulfide can be oxidized to the sulfone using hydrogen peroxide (H₂O₂). This derivative is also available commercially as its hydrochloride salt. biosynth.com The incorporation of the sulfone moiety can be a strategy in drug design, as seen in its use as a building block for biheteroaryl compounds and inhibitors of HIV maturation. google.comgoogle.com

PrecursorReagentProduct
N-Tosyl-2-thia-5-azabicyclo[2.2.1]heptaneHydrogen Peroxide (H₂O₂)N-Tosyl-2-thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide
This compoundOxidizing agentThis compound 2,2-dioxide

Functionalization at the Nitrogen Atom

The nitrogen atom at the 5-position provides another handle for the derivatization of the 2-thia-5-azabicyclo[2.2.1]heptane scaffold. N-alkylation and N-acylation are common strategies to introduce a wide range of substituents, and the use of protecting groups is crucial for orchestrating multi-step syntheses.

N-Alkylation and N-Acylation Reactions (e.g., N-tosyl derivatives)

N-acylation of the nitrogen atom is a well-established modification. A key example is the synthesis of N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane, which serves as a precursor for the aforementioned sulfur oxidation reactions. The tosyl group, introduced by reacting the parent amine with tosyl chloride, acts as both a functionalizing group and a protecting group.

Information regarding the N-alkylation of this compound was not available in the searched literature.

Protective Group Strategies

The use of protecting groups on the nitrogen atom is an essential strategy in the synthesis of complex molecules derived from the this compound core. The tosyl (Ts) group is a prominent example of a protecting group used for this scaffold. It is an electron-withdrawing group that can influence the reactivity of the molecule and is stable under various reaction conditions, yet it can be removed when needed.

Other common nitrogen protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used in the synthesis of related azabicyclic systems and could potentially be applied to this scaffold, although specific examples for this compound were not explicitly detailed in the provided search results.

Transformations at Carbon Framework Positions

Modifications to the carbon skeleton of the 2-thia-5-azabicyclo[2.2.1]heptane system allow for the introduction of additional functional groups and the creation of more complex architectures.

Substitution Reactions on the Bicyclic Core

Substitution reactions on the this compound core primarily occur at the nitrogen atom of the azabicyclo ring system. The secondary amine in the parent scaffold is a nucleophilic center and readily undergoes acylation, alkylation, and other substitution reactions.

One of the most common derivatizations is N-acylation , which is frequently employed to introduce a wide range of functional groups. For instance, the coupling of the bicyclic amine with various acyl chlorides leads to the formation of N-acyl derivatives. An example is the synthesis of 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane. This type of reaction is fundamental in the development of new pharmaceutical agents. The general conditions for such reactions often involve the use of a base to neutralize the HCl generated during the reaction.

Another key substitution is N-alkylation . While specific examples for the this compound are not extensively documented in readily available literature, the analogous 2,5-diazabicyclo[2.2.1]heptane system is known to undergo N-alkylation, suggesting similar reactivity for the thia-aza analogue.

The sulfur atom in the bicyclic core can also be a site for substitution, primarily through oxidation. The sulfur can be oxidized to a sulfoxide (B87167) or a sulfone (2,2-dioxide), which significantly alters the electronic properties and conformation of the scaffold. For example, this compound 2,2-dioxide hydrochloride is a known derivative. evitachem.com

Table 1: Examples of Substitution Reactions on the 2-Thia-5-azabicyclo[2.2.1]heptane Scaffold

ReactantReagentProductReaction Type
This compound2,4,5-Trifluoro-3-methoxybenzoyl chloride5-(2,4,5-Trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptaneN-Acylation
This compoundOxidizing agentThis compound 2,2-dioxideOxidation

Ring Opening and Ring Expansion Reactions

The rigid bicyclic system of this compound can undergo ring-opening reactions under specific conditions, leading to the formation of functionalized monocyclic compounds. These reactions are of interest for the synthesis of novel scaffolds.

A notable example of a ring-opening reaction is described in a patent for the synthesis of an ertapenem (B1671056) side chain. google.com In this process, a derivative of the target scaffold, 4-nitro-(1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid anhydride, undergoes a ring-opening reaction with p-nitrobenzylamine. google.com This reaction cleaves the C-N bond of the bicyclic system, demonstrating that the strained ring system can be opened to generate more complex structures.

While direct evidence for ring expansion reactions of the this compound scaffold is limited in the current literature, studies on related azabicyclic systems suggest potential pathways. For instance, ring expansion of other azabicyclo[n.1.0]alkanes has been reported, which could be a potential strategy to explore for the thia-aza analogue. arkat-usa.org

Table 2: Example of a Ring Opening Reaction

ReactantReagentProductReaction TypeReference
4-Nitro-(1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid anhydridep-NitrobenzylamineErtapenem side chain precursorRing Opening google.com

Ring Contraction Reactions

Information regarding ring contraction reactions of the this compound scaffold is not extensively reported in scientific literature. The stability of the bicyclo[2.2.1]heptane framework generally makes ring contraction an energetically unfavorable process.

However, ring contraction reactions are known for other heterocyclic systems. For example, rearrangements of larger rings to form more stable, smaller rings have been observed under specific conditions, such as the Favorskii rearrangement in cyclic α-halo ketones. While not directly applicable to the this compound system, these examples provide a basis for potential future investigations into the reactivity of this scaffold under various reaction conditions that might induce such transformations. The development of new synthetic methodologies could potentially lead to novel ring-contracted products derived from this versatile scaffold.

Structural Characterization and Conformational Analysis of 1r,4r 2 Thia 5 Azabicyclo 2.2.1 Heptane Systems

Advanced Spectroscopic Techniques for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry and conformational preferences of bicyclic systems. While specific NMR data for the parent (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane is not extensively published in peer-reviewed literature, analysis of related structures such as 2-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane derivatives provides valuable insights into the expected spectral features. chemicalbook.comcdnsciencepub.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Therefore, the carbons bonded to the heteroatoms (C-1, C-3, C-4, and C-6 in the 2-thia-5-azabicyclo[2.2.1]heptane system) would exhibit characteristic downfield shifts. The specific (1R,4R) stereochemistry is confirmed by the number of signals, which reflects the symmetry of the molecule.

Variable temperature NMR studies on N-substituted derivatives of related bicyclic systems have been used to investigate conformational isomerism arising from restricted rotation around the amide C-N bond. achemblock.com Such studies could also be applied to N-acyl derivatives of this compound to determine the energy barriers for such processes.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on related structures)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Expected Coupling Patterns
H1/H4 (Bridgehead)2.5 - 3.545 - 60Multiplet
H3/H62.8 - 3.840 - 55Multiplets, distinct shifts for exo/endo
H7 (Methylene bridge)1.5 - 2.530 - 45AB quartet or complex multiplets
NH1.0 - 3.0 (broad)-Broad singlet, exchangeable with D₂O

Note: These are predicted ranges and the actual values can be influenced by solvent and substitution.

Vibrational Spectroscopy (IR, Raman) for Structural Insight

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the vibrational modes of the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretching frequency would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the bicyclic framework would be observed around 2850-3000 cm⁻¹. The C-N and C-S stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

In derivatives where the nitrogen is part of a sulfonamide, characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds would be observed around 1370-1315 cm⁻¹ and 1181-1119 cm⁻¹, respectively. nih.govnih.gov

Raman spectroscopy, which is sensitive to non-polar bonds, would be a complementary technique. It would be particularly useful for observing the C-C and C-S skeletal vibrations of the bicyclic ring system, which may be weak in the IR spectrum.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₉NS), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (115.05 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, confirming the presence of one sulfur and one nitrogen atom.

The fragmentation pattern in the mass spectrum provides valuable structural information. For bicyclic systems, fragmentation often involves the cleavage of the rings. In the case of 7-thiabicyclo[2.2.1]heptane, for example, common fragmentation pathways include the loss of ethylene (B1197577) (C₂H₄) and the formation of a stable thiophene-like radical cation. nist.gov A similar fragmentation pattern could be anticipated for this compound, with characteristic losses of small neutral molecules and the formation of stable heterocyclic fragments.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While no crystal structure for the parent this compound has been reported in the Cambridge Structural Database, X-ray diffraction studies have been performed on derivatives of related bicyclic systems, such as 2,5-diazabicyclo[2.2.1]heptane. researchgate.netiucr.org

An X-ray crystal structure of this compound or a suitable crystalline derivative would provide precise bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the (1R,4R) absolute configuration and reveal the conformation of the bicyclic system in the solid state. Such information is invaluable for validating computational models and understanding intermolecular interactions in the crystal lattice.

Conformational Dynamics and Ring Strain Analysis

The bicyclo[2.2.1]heptane skeleton is known for its rigidity and significant ring strain compared to acyclic or monocyclic systems. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and from torsional strain due to eclipsed conformations.

Examination of Bicyclic Ring Flexibility and Rigidity

The 2-thia-5-azabicyclo[2.2.1]heptane system is expected to be a rigid structure. The bridged nature of the bicyclic framework significantly restricts the conformational freedom of the five- and six-membered rings. The five-membered tetrahydrothiophene-like ring and the six-membered piperidine-like ring are forced into specific, strained conformations.

Computational studies on related bicyclo[2.2.1]heptane systems have shown that the molecule exists in a locked conformation with limited flexibility. uci.edu The introduction of the sulfur and nitrogen atoms will influence the bond lengths and angles within the rings, which can be accurately modeled using computational chemistry methods such as Density Functional Theory (DFT). These calculations can predict the most stable conformation and provide insights into the energy barriers for any possible ring-puckering or inversion processes, although significant conformational changes are unlikely due to the high energy barriers associated with the rigid bicyclic structure. The inherent ring strain in bicyclo[2.2.1]heptane systems has been exploited in synthetic chemistry to drive certain chemical reactions. acs.org

Influence of Heteroatoms on Conformation (e.g., increased ring strain due to sulfur)

The bicyclo[2.2.1]heptane skeleton is characterized by its rigid conformation, which minimizes the steric interactions between atoms. nih.gov However, this rigidity also imposes significant angle strain, as the bond angles deviate from the ideal tetrahedral 109.5°. libretexts.org In the this compound system, the presence of a sulfur atom at the 2-position and a nitrogen atom at the 5-position introduces a complex interplay of conformational effects.

Computational and experimental studies on analogous heterocyclic bicyclic systems provide insight into these influences. For instance, in 7-azabicyclo[2.2.1]heptane derivatives, the C-N-C angle is subject to considerable strain, which can affect the chemical reactivity of the nitrogen atom. nih.gov This angle strain has been shown to facilitate the cleavage of the N-NO bond in N-nitrosamine derivatives of this system. nih.gov

The replacement of a methylene (B1212753) group with a sulfur atom introduces different geometric constraints. Sulfur's larger atomic radius compared to carbon results in longer C-S bond lengths (typically around 1.82 Å) versus C-C bonds (around 1.54 Å). In cyclic systems, longer bond lengths can help to alleviate some angle strain. Studies on other sulfur-containing heterocycles have shown a significant decrease in ring strain energy compared to their carbocyclic counterparts. nih.gov For example, research on strained cycloalkynes suggests that a thiacyclohexyne would have a lower ring-strain energy than an oxacyclohexyne, a phenomenon attributed to the larger sulfur atom and the consequently longer C-S bonds. researchgate.net This suggests that the thia-bridge in the 2-thia-5-azabicyclo[2.2.1]heptane might locally reduce strain compared to a purely carbocyclic or even an oxa-bicyclic analogue.

Conversely, the introduction of a sulfoxide (B87167) group at the bridge, as seen in 7-thiabicyclo[2.2.1]hept-2-ene-7-oxide systems, has been shown to stabilize an endo conformation, which in turn influences the molecule's biological activity. nih.gov While the target molecule contains a thioether and not a sulfoxide, this highlights the profound impact sulfur's oxidation state and geometry can have on the bicyclic scaffold's conformation.

Detailed structural parameters from X-ray crystallography of related compounds, such as 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, reveal C-O bond lengths of approximately 1.45 Å and C-N bond lengths of 1.47 Å, which are consistent with strained bicyclic systems. A comparison of these values with those expected for a thia-analogue underscores the conformational differences.

The following table summarizes typical bond lengths and their expected influence on the ring strain in related bicyclic systems, providing a basis for understanding the conformation of this compound.

Bond TypeTypical Bond Length (Å)HeteroatomExpected Impact on Ring Strain in Bicyclo[2.2.1]heptane Systems
C-C1.54CarbonBaseline for strain in norbornane.
C-N1.47NitrogenShorter bond length can increase angle strain at the nitrogen bridge. cdnsciencepub.com
C-O1.43OxygenShorter bond length generally increases angle strain compared to carbocycles.
C-S1.82SulfurLonger bond length can accommodate smaller bond angles, potentially reducing localized strain. nih.govresearchgate.net

This table presents generalized data from various sources to illustrate comparative effects.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a molecule like this compound, these methods can elucidate bond strengths, charge distributions, and frontier molecular orbitals, which are key to its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational studies of bicyclic systems due to its favorable balance of accuracy and computational cost. Research on the N-tosyl derivative of 2-thia-5-azabicyclo[2.2.1]heptane has demonstrated the utility of DFT in predicting its geometry and spectroscopic properties. researchgate.netresearchgate.net

DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been successfully employed to determine the energy-minimized conformations of such bicyclic sulfides and their corresponding oxidation products, the sulfoxides and sulfones. researchgate.netresearchgate.net These calculations are crucial as the correct prediction of molecular geometry is a prerequisite for obtaining accurate electronic properties and reactivity indices. For instance, the calculated α-C-H bond dissociation energies in related 7-azabicyclo[2.2.1]heptane systems have been used to explain their reactivity and metabolic stability. Similar calculations on this compound would reveal the most likely sites for radical abstraction or oxidation.

The electronic structure details from DFT, such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are indicative of the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the lone pairs on the sulfur and nitrogen atoms are expected to significantly contribute to the HOMO.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

For the precise calculation of NMR shielding constants, studies have shown that while DFT methods like B3LYP provide good correlations for ¹³C shifts, higher-level methods may be necessary for proton (¹H) shieldings. researchgate.net Specifically, for related systems, MP2 calculations with larger basis sets, such as 6-311G** or cc-pVTZ, have been recommended for achieving high accuracy in predicting proton and carbon chemical shifts, respectively. researchgate.net The application of these ab initio methods to this compound would provide benchmark data for its fundamental molecular properties, such as its dipole moment, polarizability, and precise geometric parameters.

Molecular Dynamics Simulations for Conformational Landscapes

The rigid bicyclo[2.2.1]heptane framework significantly restricts the conformational freedom of the molecule. However, subtle puckering of the rings and the orientation of substituents on the nitrogen atom can still lead to different conformational states. Molecular Dynamics (MD) simulations are a powerful tool for exploring these conformational landscapes over time.

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior. For derivatives of 2-thia-5-azabicyclo[2.2.1]heptane, studies have indicated that a quantum mechanical description of conformational dynamics, when combined with a solvent model, shows good agreement with classical MD simulations that use an explicit solvent. researchgate.net Such simulations can reveal the accessible conformations and the energy barriers between them. For this compound, MD simulations would help in understanding the flexibility of the bicyclic core and how it might change upon protonation of the nitrogen, oxidation of the sulfur, or interaction with a biological target. The results of these simulations are often visualized as Ramachandran-like plots of key dihedral angles, showing the most populated conformational states.

Analysis of Bonding and Orbital Interactions (e.g., NBO analysis)

To gain a deeper understanding of the bonding within this compound, specialized analysis methods can be applied to the wave function obtained from quantum chemical calculations. Natural Bond Orbital (NBO) analysis is a widely used technique for this purpose.

NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. This method allows for the quantitative analysis of orbital interactions. For instance, NBO analysis could be used to investigate hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bond into an empty anti-bonding orbital. In the strained bicyclic system of this compound, these interactions can play a significant role in determining its stability and geometry. Furthermore, NBO analysis can provide insights into the nature of the C-S and C-N bonds and the hybridization of the sulfur and nitrogen atoms.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can then be used to interpret experimental spectra or to confirm the structure of a synthesized compound. The most common application in this area is the prediction of Nuclear Magnetic Resonance (NMR) spectra.

As established in studies on the N-tosyl derivative, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions is highly dependent on the quality of the calculated molecular geometry. researchgate.netresearchgate.net For the N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane system, a good correlation between calculated and observed chemical shifts for carbon atoms was achieved even with the B3LYP/6-31G* level of theory. researchgate.net

Below is a table showing a hypothetical comparison of experimental and calculated chemical shifts for a derivative of the title compound, illustrating the typical accuracy of such predictions.

AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-31G*)
C160.561.2
C335.135.8
C465.265.9
C638.439.0
C740.140.7

Beyond NMR, computational methods can also predict other spectroscopic data. Vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum, helping to assign experimental absorption bands to specific molecular motions. Electronic excitation calculations, using methods like Time-Dependent DFT (TD-DFT), can predict UV-Visible absorption spectra, providing information about the electronic transitions within the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. For this compound, this could involve modeling reactions such as N-alkylation, S-oxidation, or ring-opening reactions.

The oxidation of the sulfur atom in the related N-tosyl derivative has been studied, revealing that the exo sulfoxide is thermodynamically more stable than the endo isomer. researchgate.netresearchgate.net Computational modeling of this oxidation reaction would involve locating the transition state structure for the oxygen transfer from an oxidant (e.g., a peroxy acid) to the sulfur atom. By calculating the activation energies for the formation of both the exo and endo products, the kinetic selectivity of the reaction can be predicted.

For example, modeling the reaction of a related sulfoxide with a carbonyl compound has suggested a mechanism involving a six-membered cyclic transition state. researchgate.net Transition state analysis involves not only finding the saddle point on the potential energy surface but also performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.

Conclusion

(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane is a chiral, rigid heterocyclic scaffold with significant potential in both asymmetric synthesis and medicinal chemistry. Its well-defined three-dimensional structure makes it a promising, albeit underexplored, candidate for use as a chiral auxiliary or ligand. Its true value has been most clearly demonstrated in medicinal chemistry, where its incorporation into the structure of a fluoroquinolone antibiotic led to a compound with potent activity against multidrug-resistant bacteria. While detailed synthetic routes and applications remain somewhat scarce in the literature, the successful use of its derivatives points to a promising future for this unique chemical entity in the development of complex, stereochemically defined molecules.

Applications As Chiral Scaffolds and Building Blocks in Complex Molecule Synthesis

Design of Conformationally Constrained Analogues

The rigid framework of the 2-thia-5-azabicyclo[2.2.1]heptane system is ideal for the design of conformationally constrained analogues of biologically active molecules. By incorporating this scaffold, chemists can lock a molecule into a specific conformation that is believed to be responsible for its biological activity. This can lead to increased potency, selectivity, and metabolic stability.

For instance, related azabicyclo[2.2.1]heptane derivatives have been used to create constrained analogues of epibatidine, a potent analgesic, in an effort to separate its therapeutic effects from its toxicity. unirioja.es The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved through multi-step sequences, highlighting the chemical tractability of this class of compounds for creating diverse analogues. researchgate.net The development of constrained peptidomimetics using bicyclic scaffolds to inhibit prolyl oligopeptidases further underscores the importance of such rigid structures in drug design. nih.gov

Utility in Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a cornerstone of modern medicinal chemistry. (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane, being a chiral molecule itself, is a valuable tool in this field, serving as both a chiral auxiliary and a precursor for chiral ligands.

Chiral auxiliaries are compounds that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. While specific examples for this compound are not abundant in readily available literature, the principle is well-established with analogous structures. For example, chiral auxiliaries are employed in the highly diastereoselective synthesis of related 2-azabicyclo[2.2.1]hept-5-ene derivatives. researchgate.net The general process involves the attachment of the chiral auxiliary, the diastereoselective reaction, and the subsequent removal of the auxiliary to yield the enantiomerically enriched product. numberanalytics.com

The nitrogen and sulfur atoms in this compound can act as coordination sites for metal ions, making it a suitable backbone for the development of chiral ligands for asymmetric catalysis. These ligands can then be used to create catalysts that can produce chiral molecules with high enantioselectivity.

Derivatives of the closely related (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane have been successfully used as starting materials for the synthesis of chiral diazabicyclic ligands. mdpi.com These ligands, when complexed with metals like ruthenium, have been applied in asymmetric transfer hydrogenation reactions. scilit.com The rigid bicyclic structure of these ligands is crucial for creating a well-defined chiral environment around the metal center, which is essential for achieving high levels of asymmetric induction. orientjchem.org

Table 1: Examples of Asymmetric Reactions Using Ligands Derived from Related Azabicyclo[2.2.1]heptane Scaffolds

Ligand TypeMetalReaction TypeProductEnantiomeric Excess (ee)Reference
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazolineRutheniumAsymmetric Transfer HydrogenationChiral AlcoholsNot specified scilit.com
Chiral diazabicyclic ligandsDicopper(II)Not specifiedNot specifiedNot specified mdpi.com

Integration into Macrocyclic and Polycyclic Structures

Macrocycles and polycycles are large, complex molecules that are often found in natural products with potent biological activities. The rigid, three-dimensional structure of this compound makes it an excellent building block for the construction of these intricate architectures.

The synthesis of macrocyclic peptides containing thiazole (B1198619) or thiazoline (B8809763) rings is an active area of research, with these structures being recognized as privileged in drug discovery due to their enhanced stability and bioactivity. nih.gov Furthermore, thiazolidine (B150603) derivatives have been used in the synthesis of spiropyrrolidine-grafted macrocycles. researchgate.net While direct incorporation of this compound into macrocycles is not extensively documented, the synthesis of bicyclic derivatives of thiazolidine suggests its potential in this area. popline.org The general strategies for macrocyclization, such as macrolactonization and ring-closing metathesis, can be applied to precursors containing the 2-thia-5-azabicyclo[2.2.1]heptane scaffold. nih.gov

Role as Proline Analogues in Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability and oral bioavailability. The amino acid proline plays a critical role in determining the three-dimensional structure of peptides. The rigid bicyclic structure of this compound makes it an excellent surrogate for proline in peptidomimetics. lifechemicals.com

By replacing proline with this constrained analogue, researchers can enforce a specific conformation in a peptide chain, which can be beneficial for enhancing its interaction with biological targets. mdpi.com For example, conformationally restricted amino acids have been successfully used in the design of drugs targeting prolyl endopeptidases. lifechemicals.com The synthesis of conformationally constrained 4-hydroxyprolines based on the 7-azabicyclo[2.2.1]heptane skeleton further illustrates the utility of this scaffold in creating proline mimetics. unirioja.es The incorporation of such analogues can lead to peptidomimetics with improved therapeutic potential. unirioja.es

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.